molecular formula C14H24O6 B12688669 (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate CAS No. 93923-83-2

(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate

Cat. No.: B12688669
CAS No.: 93923-83-2
M. Wt: 288.34 g/mol
InChI Key: QMAPLURXUAQAPQ-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24O6 and a molar mass of 288.33676 g/mol . This compound is known for its unique structure, which includes both hydroxyl and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with 5-hydroxy-3-(hydroxymethyl)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen succinate
  • (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen glutarate
  • (5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen adipate

Uniqueness

(5-Hydroxy-3-(hydroxymethyl)pentyl) hydrogen cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .

Properties

CAS No.

93923-83-2

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

2-[5-hydroxy-3-(hydroxymethyl)pentoxy]carbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H24O6/c15-7-5-10(9-16)6-8-20-14(19)12-4-2-1-3-11(12)13(17)18/h10-12,15-16H,1-9H2,(H,17,18)

InChI Key

QMAPLURXUAQAPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCCC(CCO)CO

Origin of Product

United States

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